molecular formula C13H27N B13258024 2,3-Dimethyl-N-(pentan-2-YL)cyclohexan-1-amine

2,3-Dimethyl-N-(pentan-2-YL)cyclohexan-1-amine

Cat. No.: B13258024
M. Wt: 197.36 g/mol
InChI Key: QMPGOTADMWFLFP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N. It is a cyclohexane derivative with two methyl groups at the 2 and 3 positions and a pentan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:

    Alkylation: Cyclohexanone is first alkylated with methylating agents such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl groups at the 2 and 3 positions.

    Reductive Amination: The resulting 2,3-dimethylcyclohexanone is then subjected to reductive amination with pentan-2-amine in the presence of a reducing agent like sodium cyanoborohydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pentan-2-yl group can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: New amine derivatives with different alkyl or aryl groups.

Scientific Research Applications

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and the resulting conformational changes in the target molecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylcyclohexan-1-amine: Lacks the pentan-2-yl group, making it less bulky and potentially less active in certain reactions.

    N-(Pentan-2-yl)cyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions, which may affect its reactivity and binding properties.

Uniqueness

2,3-Dimethyl-N-(pentan-2-yl)cyclohexan-1-amine is unique due to the presence of both the methyl groups and the pentan-2-yl group, which contribute to its distinct chemical and physical properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2,3-dimethyl-N-pentan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-5-7-11(3)14-13-9-6-8-10(2)12(13)4/h10-14H,5-9H2,1-4H3

InChI Key

QMPGOTADMWFLFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CCCC(C1C)C

Origin of Product

United States

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